molecular formula C17H17ClN2O3 B2678401 N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide CAS No. 899755-65-8

N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide

Cat. No. B2678401
CAS RN: 899755-65-8
M. Wt: 332.78
InChI Key: XWVGBBIAIRBKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide, also known as FCPR, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperidine derivative and has shown to have promising properties in various biological assays.

Scientific Research Applications

Synthesis and Biological Evaluation

In a study focused on the synthesis and structure-activity relationship (SAR) of 5-aryl-furan-2-carboxamide derivatives, researchers discovered potent urotensin-II receptor antagonists. These derivatives, bearing a 4-(3-chloro-4-(piperidin-4-yloxy)benzyl)piperazin-1-yl group, exhibited high metabolic stability, low hERG inhibition and cytotoxicity, and an acceptable pharmacokinetic (PK) profile. This suggests potential applications in designing new therapeutics targeting the urotensin-II receptor for cardiovascular diseases (Lim et al., 2019).

Molecular Interaction Studies

Another significant area of application is the study of molecular interactions with receptors. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. Research involving conformational analysis and unified pharmacophore models has provided insights into the binding interactions with the receptor, facilitating the development of more selective and potent cannabinoid receptor ligands (Shim et al., 2002).

Drug-DNA Interaction

The interaction of drugs with DNA is another critical area of research. Compounds like 2,5-bis(4-guanylphenyl)furan, with a close structural similarity to certain drugs, exhibit enhanced DNA-binding affinity. Understanding these interactions can lead to the development of more effective drugs for treating infectious diseases and conditions like Pneumocystis carinii pneumonia (Laughton et al., 1995).

Synthesis and Reactivity

Research into the synthesis and reactivity of furan-based compounds, such as the synthesis of benzofuro- and benzothieno-phenanthridones through twofold photochemical dehydrocyclization, expands our knowledge of heterocyclic chemistry. These compounds have potential applications in the development of new materials and pharmaceuticals (Karminski-Zamola & Bajić, 1989).

properties

IUPAC Name

N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-13-6-4-7-14(12-13)20(16(21)15-8-5-11-23-15)17(22)19-9-2-1-3-10-19/h4-8,11-12H,1-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVGBBIAIRBKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.